molecular formula C25H21FN4O3S B2815795 N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide CAS No. 941004-04-2

N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2815795
CAS No.: 941004-04-2
M. Wt: 476.53
InChI Key: AJZVOKFXBOYLDG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-fluorobenzylamino group at position 3. The benzene sulfonamide moiety is further modified with N-benzyl and N-methyl groups.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3S/c1-30(17-19-5-3-2-4-6-19)34(31,32)22-13-9-20(10-14-22)24-29-23(15-27)25(33-24)28-16-18-7-11-21(26)12-8-18/h2-14,28H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZVOKFXBOYLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the cyano and fluorobenzyl groups. The final step usually involves the sulfonation of the benzene ring and the introduction of the N-benzyl and N-methyl groups. Common reagents used in these reactions include benzyl chloride, methylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

The compound’s 1,3-oxazole core and sulfonamide group are shared across multiple analogs, but substituent variations significantly influence properties:

Compound Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₂₅H₂₂FN₄O₃S 477.53 g/mol - 4-Cyano oxazole
- 5-(4-Fluorobenzylamino)
- N-Benzyl-N-methyl sulfonamide
D434-0973: N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide C₂₃H₂₄N₄O₃S 436.53 g/mol - 4-Cyano oxazole
- 5-Piperidinyl
- N-Benzyl-N-methyl sulfonamide
D434-1007: 4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzene-1-sulfonamide C₂₄H₂₆N₄O₃S 450.56 g/mol - 4-Cyano oxazole
- 5-Azepanyl
- N-Benzyl-N-methyl sulfonamide
Example 124: 3-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]amino}-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide C₂₁H₂₁FN₂O₄S 416.47 g/mol - 5-(4-Fluorophenyl) oxazole
- Methoxy group
- Tetrahydrofuran-methyl sulfonamide

Key Observations :

  • N-Benzyl-N-methyl sulfonamide substitution (target) increases steric bulk compared to simpler sulfonamides (e.g., N-isopropyl or pyridinylmethyl derivatives), which may affect membrane permeability .
  • The 4-fluorobenzylamino group introduces both hydrophobicity and electronic effects, distinguishing it from non-fluorinated analogs like D434-0973 .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The target compound’s cyano group exhibits a sharp ν(C≡N) peak near 2200–2250 cm⁻¹, absent in non-cyano analogs. The sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, consistent with related compounds .
  • NMR Spectroscopy : The N-methyl group resonates as a singlet near δ 3.0–3.5 ppm, while the 4-fluorobenzyl protons show splitting patterns (e.g., δ 7.2–7.4 ppm for aromatic H) distinct from bulkier substituents like piperidinyl .

Biological Activity

N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide group, an oxazole ring, and a cyano group, which contribute to its diverse biological activities. The following sections will explore the synthesis, biological properties, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : The initial step often includes the cyclization of appropriate precursors to form the oxazole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the cyano and sulfonamide groups, which are crucial for the compound's biological activity.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization and characterized by methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The molecular formula is C19H18FN3O2SC_{19}H_{18}FN_3O_2S with a molecular weight of approximately 366.47 g/mol.

Biological Activity

This compound exhibits various biological activities, particularly as an antibacterial agent and enzyme inhibitor.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. This compound's sulfonamide moiety allows it to inhibit bacterial growth by interfering with folic acid synthesis. Studies indicate that derivatives of sulfonamides often exhibit enhanced potency against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent research has highlighted the anticancer potential of similar compounds containing oxazole rings. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of DNA replication processes .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Oxazole Derivatives : A study published in MDPI revealed that oxazole derivatives exhibited significant cytotoxicity against leukemia cell lines with IC50 values in the sub-micromolar range .
CompoundCell LineIC50 Value (µM)
5aCEM-130.12
5bU-9370.75
  • Mechanism of Action : Another investigation focused on the mechanism by which oxazole-based sulfonamides exert their effects, suggesting that they may inhibit specific enzymes involved in cancer metabolism .

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